molecular formula C10H10N8O6 B11105144 1,1'-(5,5'-Dinitro-1H,2'H-3,3'-BI-1,2,4-triazole-1,2'-diyl)diacetone

1,1'-(5,5'-Dinitro-1H,2'H-3,3'-BI-1,2,4-triazole-1,2'-diyl)diacetone

Cat. No.: B11105144
M. Wt: 338.24 g/mol
InChI Key: ZHSFTMAABDJPJC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,1’-(5,5’-Dinitro-1H,2’H-3,3’-BI-1,2,4-triazole-1,2’-diyl)diacetone typically involves the nitration of precursor compounds. One common method involves the reaction of 5,5’-dinitro-3,3’-bi-1,2,4-triazole with acetone under controlled conditions . The reaction is usually carried out in the presence of strong acids like sulfuric acid, which acts as a catalyst. Industrial production methods may involve large-scale nitration processes with stringent safety measures due to the compound’s explosive nature .

Chemical Reactions Analysis

1,1’-(5,5’-Dinitro-1H,2’H-3,3’-BI-1,2,4-triazole-1,2’-diyl)diacetone undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1’-(5,5’-Dinitro-1H,2’H-3,3’-BI-1,2,4-triazole-1,2’-diyl)diacetone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-(5,5’-Dinitro-1H,2’H-3,3’-BI-1,2,4-triazole-1,2’-diyl)diacetone involves the release of a large amount of energy upon decomposition. The nitro groups in the compound contribute to its high energy content, and the decomposition process involves the breaking of nitrogen-oxygen bonds, leading to the formation of nitrogen gas and other byproducts . This rapid release of gas and energy is what makes the compound suitable for use in explosives and propellants.

Comparison with Similar Compounds

1,1’-(5,5’-Dinitro-1H,2’H-3,3’-BI-1,2,4-triazole-1,2’-diyl)diacetone can be compared with other high-energy compounds such as:

These comparisons highlight the uniqueness of 1,1’-(5,5’-Dinitro-1H,2’H-3,3’-BI-1,2,4-triazole-1,2’-diyl)diacetone in terms of its stability and energy release characteristics.

Properties

Molecular Formula

C10H10N8O6

Molecular Weight

338.24 g/mol

IUPAC Name

1-[3-nitro-5-[5-nitro-1-(2-oxopropyl)-1,2,4-triazol-3-yl]-1,2,4-triazol-1-yl]propan-2-one

InChI

InChI=1S/C10H10N8O6/c1-5(19)3-15-8(12-9(14-15)17(21)22)7-11-10(18(23)24)16(13-7)4-6(2)20/h3-4H2,1-2H3

InChI Key

ZHSFTMAABDJPJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C(=NC(=N1)[N+](=O)[O-])C2=NN(C(=N2)[N+](=O)[O-])CC(=O)C

Origin of Product

United States

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